molecular formula C20H10O8 B8196437 Pyrene-1,3,6,8-tetracarboxylic acid

Pyrene-1,3,6,8-tetracarboxylic acid

Cat. No.: B8196437
M. Wt: 378.3 g/mol
InChI Key: NFAVSWWZWNSEIB-UHFFFAOYSA-N
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Description

Pyrene-1,3,6,8-tetracarboxylic acid is a useful research compound. Its molecular formula is C20H10O8 and its molecular weight is 378.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Organic Light-Emitting Diodes (OLEDs) : 1,3,6,8-tetrabromopyrene is used in solution-processed OLEDs for deep blue emission and high efficiency (Sonar et al., 2010). Similarly, pyrene derivatives with carbazole and phenothiazine substituents have shown promise in OLEDs for blue and green emission (Salunke et al., 2016).

  • Liquid-Crystalline Fluorescent Columns : Tetraphenylpyrene derivatives exhibit high fluorescence quantum yield in solution, making them suitable as discotic cores for fluorescent columns (de Halleux et al., 2004).

  • Microenvironment Sensors and Fluorescent Polymers : Pyrene derivatives are valuable in applications like microenvironment sensors, fluorescent polymers, and OLEDs (Lee et al., 2007).

  • Catalysis : Pyrene-connected tetra-imidazolium salts are precursors for tetranuclear Rh(I) and Ir(I) complexes, exhibiting catalytic activity in oxygen-containing heterocycle formation (Gutiérrez-Blanco et al., 2018).

  • Electron-Deficient Pyrene Derivatives : Pyrene tetracarboxylic diimide with five-membered imide rings show potential as n-type semiconductors for organic electronics (Zou et al., 2015).

  • Supramolecular Frameworks and Chemosensing : Pyrene nano-rods can be formed within supramolecular frameworks, and azine-linked pyrene frameworks exhibit high sensitivity in chemosensing, such as the detection of explosives (Ma & Coppens, 2003; Dalapati et al., 2013).

  • Metal-Organic Frameworks (MOFs) : Pyrene-based MOFs like TBAPy have shown excellent thermal stability and reversible fluorescence behavior, and ROD-6 demonstrates unusual CO2 uptake behavior (Stylianou et al., 2010; Li et al., 2014).

Properties

IUPAC Name

pyrene-1,3,6,8-tetracarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O8/c21-17(22)11-5-13(19(25)26)9-3-4-10-14(20(27)28)6-12(18(23)24)8-2-1-7(11)15(9)16(8)10/h1-6H,(H,21,22)(H,23,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAVSWWZWNSEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2C(=O)O)C(=O)O)C=CC4=C(C=C(C1=C43)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrene-1,3,6,8-tetracarboxylic acid
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Pyrene-1,3,6,8-tetracarboxylic acid
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Pyrene-1,3,6,8-tetracarboxylic acid
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Pyrene-1,3,6,8-tetracarboxylic acid
Reactant of Route 5
Pyrene-1,3,6,8-tetracarboxylic acid
Reactant of Route 6
Pyrene-1,3,6,8-tetracarboxylic acid

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